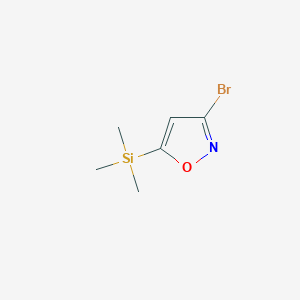
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-6-Fluoro-2,3-dihydro-1H-inden-1-ol, also known as FDHIO, is a synthetic organic compound that has been used in scientific research for a variety of applications. It is a fluorinated derivative of the indene family of compounds, which are characterized by a three-ring structure. FDHIO has been studied for its potential use as a drug for the treatment of various diseases, as well as its ability to act as a catalyst in organic reactions.
科学研究应用
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol has been studied for its potential use as a drug for the treatment of various diseases. It has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been studied for its potential use as a catalyst in organic reactions.
作用机制
The exact mechanism of action of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol is not yet known. However, it is believed that its anti-inflammatory, anti-bacterial, and anti-cancer properties are due to its ability to interact with various proteins and enzymes in the body. It is also believed to act as a catalyst in organic reactions by forming stable complexes with substrates and products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been found to have an inhibitory effect on the production of certain enzymes and proteins in the body.
实验室实验的优点和局限性
The use of (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol in laboratory experiments has several advantages. It is relatively easy to synthesize and can be used as a catalyst in organic reactions. Additionally, its anti-inflammatory, anti-bacterial, and anti-cancer properties make it a potential drug for the treatment of various diseases. However, its exact mechanism of action is not yet known, and its biochemical and physiological effects have not yet been fully studied.
未来方向
There are several possible future directions for research on (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential use as a drug for the treatment of various diseases. Additionally, more studies could be conducted on its ability to act as a catalyst in organic reactions. Further research could also be conducted on its potential use as an additive in foods and beverages. Finally, more studies could be conducted on its potential use as a pesticide and herbicide.
合成方法
(1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol can be synthesized using a two-step process. The first step involves the reaction of 6-bromo-2,3-dihydro-1H-inden-1-ol with sodium fluoride in an aqueous solution to form this compound. The second step involves the hydrolysis of the resulting product to produce this compound. This process is relatively simple and can be carried out in a laboratory setting.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,3-dihydro-1H-inden-1-one", "ethyl magnesium bromide", "fluorine gas", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: React 2,3-dihydro-1H-inden-1-one with ethyl magnesium bromide in anhydrous ether to form (1R)-2,3-dihydro-1H-inden-1-ol", "Step 2: React (1R)-2,3-dihydro-1H-inden-1-ol with fluorine gas in acetic acid to form (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol", "Step 3: Reduce (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol with sodium borohydride in methanol to form (1R)-6-fluoro-2,3-dihydro-1H-inden-1-ol", "Step 4: Purify the product by acid-base extraction using hydrochloric acid and sodium hydroxide, followed by recrystallization from water" ] } | |
CAS 编号 |
1270301-76-2 |
分子式 |
C9H9FO |
分子量 |
152.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




